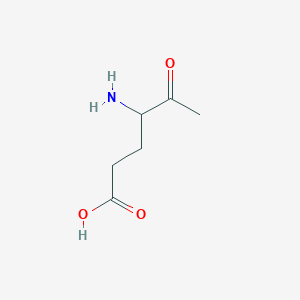
4-Amino-5-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-oxohexanoic acid with an amine donor in the presence of a catalyst. For example, 4-aminobutyrate aminotransferase can be used to mediate the reaction between 6-aminocaproic acid and 6-oxohexanoic acid . The reaction conditions typically include the use of pyridoxal 5’-phosphate and an appropriate amine donor/acceptor.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis due to its efficiency and eco-friendliness. Enzymatic methods utilize specific enzymes to catalyze the conversion of precursor compounds into the desired product. This approach not only enhances yield but also reduces the need for harsh chemical reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-oxohexanoic acid, while reduction can produce 4-amino-5-hydroxyhexanoic acid .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, such as nylon, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-5-oxohexanoic acid involves its interaction with specific enzymes and receptors in biological systems. For instance, it can act as a substrate for 4-aminobutyrate aminotransferase, facilitating the conversion of 6-aminocaproic acid to 6-oxohexanoic acid . This interaction is crucial for its role in metabolic pathways and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-oxohexanoic acid: This compound is an isomer of 4-Amino-5-oxohexanoic acid, differing in the position of the amino group.
5-Oxohexanoic acid: Lacks the amino group present in this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group, which allows it to participate in a variety of chemical reactions and biological processes. Its structure provides versatility in synthetic applications and potential therapeutic uses, distinguishing it from its similar compounds .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(8)5(7)2-3-6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |
InChI-Schlüssel |
BEQNQQMUNXSRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















